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Compound of Interest

Compound Name: 1-(Piperazin-1-yl)propan-2-ol

Cat. No.: B086012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 1-(piperazin-1-yl)propan-2-ol (CAS No: 1074-54-0). Due to the limited availability

of published experimental spectra for this specific molecule, this document presents predicted

data based on the analysis of its structural fragments and comparison with similar compounds.

It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of 1-(piperazin-1-
yl)propan-2-ol. These predictions are derived from established principles of spectroscopy and

data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.8 - 4.0 m 1H CH-OH

~ 2.8 - 3.0 br s 1H NH (piperazine)

~ 2.6 - 2.8 m 4H

-CH₂-N-CH₂-

(piperazine ring,

proximal to propanol)

~ 2.3 - 2.5 m 4H

-CH₂-N-CH₂-

(piperazine ring, distal

to propanol)

~ 2.2 - 2.4 m 2H N-CH₂-CH(OH)

~ 1.1 - 1.2 d 3H CH₃

Variable br s 1H OH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Carbon Type Assignment

~ 66 - 68 CH CH-OH

~ 60 - 62 CH₂ N-CH₂-CH(OH)

~ 54 - 56 CH₂ -CH₂-N-CH₂- (piperazine ring)

~ 45 - 47 CH₂ -CH₂-N-CH₂- (piperazine ring)

~ 20 - 22 CH₃ CH₃

Infrared (IR) Spectroscopy
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Broad, Strong O-H stretch Alcohol

3300 - 3100 Medium N-H stretch
Secondary Amine

(Piperazine)

2970 - 2800 Strong C-H stretch
Aliphatic (CH, CH₂,

CH₃)

1470 - 1440 Medium C-H bend Aliphatic (CH₂, CH₃)

1130 - 1000 Strong C-O stretch Secondary Alcohol

1100 - 1000 Medium C-N stretch Aliphatic Amine

Mass Spectrometry (MS)
m/z Ratio Interpretation

144 [M]⁺ (Molecular Ion)

129 [M - CH₃]⁺

100 [M - CH(OH)CH₃]⁺

85 [Piperazine-CH₂]⁺

56 Piperazine fragment

45 [CH(OH)CH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-(piperazin-1-yl)propan-2-ol in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of
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solvent will depend on the solubility of the compound and the desired exchange

characteristics of labile protons (OH, NH).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

Transfer the solution to a clean 5 mm NMR tube.

Acquire ¹H NMR spectra using a 300-500 MHz spectrometer. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of

scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr).

Solid Film: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g.,

methanol or dichloromethane), deposit the solution onto a salt plate, and allow the solvent

to evaporate, leaving a thin film of the compound.[1]

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal. This method requires minimal sample preparation.

Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum

over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and

subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a volatile solvent such as methanol or acetonitrile.[2]

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or

Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that

often leads to extensive fragmentation, which can be useful for structural elucidation.[3] ESI

is a softer ionization technique that is more likely to yield the molecular ion peak.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z ratio, generating

the mass spectrum.

Data Analysis: Identify the molecular ion peak to determine the molecular weight of the

compound. Analyze the fragmentation pattern to deduce the structure of different parts of the

molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086012#spectroscopic-data-for-1-piperazin-1-yl-
propan-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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